molecular formula C20H14N4NaO6S2 B1204870 Ferrozine CAS No. 28048-33-1

Ferrozine

Cat. No.: B1204870
CAS No.: 28048-33-1
M. Wt: 493.5 g/mol
InChI Key: VOPQYZHOMAKEBD-UHFFFAOYSA-N
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Description

Ferrozine, chemically known as 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine, is a highly specific reagent used for the colorimetric determination of iron. It forms a stable, intensely colored complex with ferrous iron (Fe²⁺), which can be measured spectrophotometrically. This property makes this compound a valuable tool in various scientific fields, particularly in analytical chemistry for iron quantification .

Mechanism of Action

Target of Action

Ferrozine is a colorimetric reagent that primarily targets iron ions in biological and environmental samples . It has a high affinity for ferrous iron (Fe^2+), forming a strongly colored purple complex that can be measured spectrophotometrically .

Mode of Action

This compound interacts with ferrous iron (Fe^2+) to form a colored complex. This reaction occurs in an acidic medium where transferrin-bound iron dissociates into free ferric ions. Hydroxylamine hydrochloride then reduces the ferric ions to ferrous ions, which react with this compound . The intensity of the resulting color is proportional to the iron concentration in the sample .

Biochemical Pathways

This compound’s interaction with iron plays a role in various biochemical pathways. For instance, it is used in the study of ferritin, a protein that stores iron in a non-toxic form and releases it in a controlled fashion . The reductive dissolution of ferritin-iron bio-mineral by physiological reducing agents might be a probable pathway operating in vivo . This compound can help in understanding this reductive iron-release pathway .

Pharmacokinetics

In the context of iron analysis, this compound’s ability to form a colored complex with iron allows for the quantification of iron in various samples .

Result of Action

The primary result of this compound’s action is the formation of a colored complex with ferrous iron, which can be measured to determine the iron content in a sample . This is particularly useful in the study of iron homeostasis and related biological processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the solution can affect the formation of the this compound-iron complex . Additionally, the presence of other metals in the sample, such as copper, can interfere with the reaction . Therefore, it’s crucial to consider these factors when using this compound in iron analysis.

Biochemical Analysis

Biochemical Properties

Ferrozine plays a crucial role in biochemical reactions, particularly in the quantification of iron. It interacts with ferrous ions (Fe²⁺) to form a stable purple complex, which can be measured spectrophotometrically at 562 nm. This interaction is highly specific, allowing for accurate determination of iron concentrations in various samples. This compound is often used in conjunction with other reagents, such as hydroxylamine hydrochloride, to reduce ferric ions (Fe³⁺) to ferrous ions, facilitating the formation of the this compound-Fe²⁺ complex .

Cellular Effects

This compound’s primary cellular effect is its ability to chelate iron, thereby influencing iron homeostasis within cells. By binding to ferrous ions, this compound can reduce the availability of free iron, which is essential for various cellular processes. This chelation can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to reduce reactive oxygen species (ROS) levels by chelating iron, thereby protecting cells from oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of a stable complex with ferrous ions. This binding interaction is highly specific and involves the coordination of the ferrous ion with the nitrogen atoms in the this compound molecule. This complex formation prevents the ferrous ions from participating in other biochemical reactions, thereby modulating iron-dependent processes. Additionally, this compound can inhibit the activity of iron-dependent enzymes by sequestering their iron cofactors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at 2-8°C and protected from light, maintaining its efficacy until the expiry date. Once opened, it should be used promptly to avoid degradation. Long-term studies have shown that this compound can maintain its iron-chelating activity for extended periods, although its effectiveness may decrease over time due to potential degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively chelates iron without causing significant adverse effects. At high doses, it can lead to iron deficiency and associated complications. Studies have shown that excessive iron chelation by this compound can result in reduced iron availability for essential physiological processes, leading to symptoms of iron deficiency anemia .

Metabolic Pathways

This compound is involved in metabolic pathways related to iron homeostasis. It interacts with enzymes and cofactors involved in iron metabolism, such as ferritin and transferrin. By chelating ferrous ions, this compound can influence the metabolic flux of iron within cells, affecting the levels of various iron-containing metabolites. This interaction can modulate the activity of iron-dependent enzymes and impact overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interaction with iron transporters and binding proteins. It can bind to transferrin, facilitating its transport across cell membranes. Additionally, this compound can accumulate in iron-rich tissues, such as the liver and spleen, where it exerts its iron-chelating effects. This distribution pattern is crucial for its role in modulating iron homeostasis .

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interaction with iron-containing compartments. It can localize to the cytoplasm, where it chelates free ferrous ions, and to organelles involved in iron storage and metabolism, such as mitochondria and lysosomes. This localization is essential for its function in regulating iron-dependent processes and protecting cells from oxidative damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferrozine is synthesized through a multi-step chemical processThe final product is purified through recrystallization to obtain a high-purity compound .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using automated synthesis and purification processes. The key steps involve the controlled reaction of precursor chemicals under specific temperature and pH conditions to ensure high yield and purity. The final product is then formulated into a stable reagent solution for commercial use .

Chemical Reactions Analysis

Types of Reactions: Ferrozine primarily undergoes complexation reactions with ferrous iron (Fe²⁺). It does not react with ferric iron (Fe³⁺) unless it is first reduced to the ferrous state. This selectivity is crucial for accurate iron quantification .

Common Reagents and Conditions:

Major Products: The primary product of the reaction between this compound and ferrous iron is a purple-colored complex, which can be measured at an absorption maximum of 562 nm .

Scientific Research Applications

Ferrozine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its high specificity for ferrous iron, ease of use, and the stability of the resulting complex. These properties make it a preferred choice for iron quantification in various scientific and industrial applications .

Properties

CAS No.

28048-33-1

Molecular Formula

C20H14N4NaO6S2

Molecular Weight

493.5 g/mol

IUPAC Name

disodium;4-[3-pyridin-2-yl-6-(4-sulfonatophenyl)-1,2,4-triazin-5-yl]benzenesulfonate

InChI

InChI=1S/C20H14N4O6S2.Na/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17;/h1-12H,(H,25,26,27)(H,28,29,30);

InChI Key

VOPQYZHOMAKEBD-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)O.[Na]

28048-33-1
69898-45-9

physical_description

Bright yellow powder with a pungent odor;  [HACH LANGE MSDS]

Pictograms

Irritant

Related CAS

69898-45-9 (mono-hydrochloride salt)

Synonyms

Ferrozine
Ferrozine, Monosodium Salt
Ferrozine, Monosodium Salt, Monohydrate
Monosodium Salt Ferrozine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Ferrozine interact with iron, and what are the implications of this interaction?

A1: this compound exhibits high selectivity for ferrous iron (Fe2+), forming a stable, magenta-colored complex, [Fe(this compound)3]2+. [, , ] This complexation effectively removes free Fe2+ from solution, preventing its participation in other reactions like Fenton chemistry. [] The intense color of the complex allows for sensitive spectrophotometric detection of Fe2+ at 562 nm, making this compound a valuable tool for quantifying iron in various matrices. [, , ]

Q2: Does this compound influence iron reduction processes in biological systems?

A3: Research suggests that this compound can indirectly enhance the biological reduction of ferric iron minerals like hematite. [] While this compound itself does not directly reduce Fe3+, its strong complexation with Fe2+ shifts the reaction equilibrium, promoting further reduction of Fe3+ to Fe2+ by microorganisms like Shewanella putrefaciens. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H14N4O6S2, and its molecular weight is 478.5 g/mol.

Q4: Does the spectroscopic data of this compound change upon complexation with Fe2+?

A5: Yes, free this compound has a different absorption spectrum compared to the Fe2+-Ferrozine complex. The complex exhibits a characteristic absorbance maximum at 562 nm, which is used for quantification. [, , ]

Q5: Does the presence of other metals interfere with this compound's ability to detect iron?

A7: While this compound is highly selective for Fe2+, some metals like copper can interfere with the assay. [, ] Pre-treatment steps or alternative analytical methods may be necessary to eliminate or minimize interference in samples containing high concentrations of interfering metals.

Q6: Does this compound participate as a catalyst in any known reactions?

A8: Based on the provided research, this compound's primary role is as a chelating agent, not a catalyst. Its strong binding affinity for Fe2+ makes it a useful tool in studying iron-mediated reactions by scavenging free Fe2+ and preventing further reactions. [, ]

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